molecular formula C24H28N6O3S B11201382 N-cyclopropyl-1-(6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

N-cyclopropyl-1-(6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B11201382
M. Wt: 480.6 g/mol
InChI Key: MOFCADUBCPOFPC-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of thiazole, pyrimidine, and piperidine

Preparation Methods

The synthesis of N-CYCLOPROPYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process starts with the preparation of the thiazole and pyrimidine intermediates, followed by their coupling with piperidine derivatives. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-CYCLOPROPYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings play a crucial role in binding to these targets, while the piperidine moiety may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives, such as:

    Thiazole-based compounds: Known for their antimicrobial and anti-inflammatory properties.

    Pyrimidine-based compounds: Widely used in antiviral and anticancer therapies

Properties

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(4-ethylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H28N6O3S/c1-2-15-3-5-17(6-4-15)26-19(31)13-30-14-25-21-20(23(30)33)34-24(28-21)29-11-9-16(10-12-29)22(32)27-18-7-8-18/h3-6,14,16,18H,2,7-13H2,1H3,(H,26,31)(H,27,32)

InChI Key

MOFCADUBCPOFPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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